Comfrey

Phytomedicine Topical Analgesic Musculoskeletal Pain

Sourcing non-standardized comfrey materials risks batch-to-batch variability and excessive pyrrolizidine alkaloid (PA) content. Our analytically defined Comfrey (CAS 72698-57-8) is a standardized symphytine oxide reference material. - PA-Monographed: Conforms to EMA limits (≤0.35 μg/day) for short-term topical application on intact skin. - Clinically Validated Matrix: Superior pain reduction vs. diclofenac gel and 49% daily wound size reduction vs. placebo, ensuring reproducible efficacy. - Research-Grade: Supplied with full certificate of analysis (CoA) detailing PA profile, allantoin, and rosmarinic acid content.

Molecular Formula C20H31NO7
Molecular Weight 397.5 g/mol
CAS No. 72698-57-8
Cat. No. B1233415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComfrey
CAS72698-57-8
Molecular FormulaC20H31NO7
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-]
InChIInChI=1S/C20H31NO7/c1-6-13(4)18(23)28-16-8-10-21(26)9-7-15(17(16)21)11-27-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+
InChIKeyMTHHNSCIBYQVSB-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Comfrey Extract: Botanical & Pharmacological Profile


Comfrey (Symphytum officinale L., CAS 72698-57-8 typically refers to symphytine oxide, a pyrrolizidine alkaloid constituent) is a botanical drug substance derived from the roots and leaves of the comfrey plant, standardized in modern topical formulations primarily for its allantoin (tissue regeneration) and rosmarinic acid (anti-inflammatory) content [1]. Unlike single-molecule NSAIDs such as diclofenac, comfrey preparations are complex phytochemical matrices whose observed clinical efficacy in musculoskeletal indications cannot be fully replicated by isolated constituents, a fact that directly informs procurement specifications requiring authenticated, standardized extracts rather than simple allantoin or rosmarinic acid powders [2].

01
Standardized complex botanical matrix supports musculoskeletal pain and wound healing research models
02
Procurement requires analytically defined, PA-reduced extract; pure allantoin or isolated alkaloids do not replicate whole-extract endpoint responses
03
Phytochemical synergy limits direct substitution with single-molecule NSAID comparators in study design

Comfrey Extract: Substitution Limitations


Procurement of comfrey-based topical therapeutics cannot be reduced to simple substitution with pure allantoin, synthetic NSAIDs, or non-standardized herbal powders due to three distinct, evidence-based drivers of differential efficacy and safety. First, direct comparator studies demonstrate that aqueous comfrey root extract (AECR) exerts superior anti-irritant effects compared to pure allantoin alone, attributable to synergistic phytochemical interactions absent in single-molecule formulations [1]. Second, head-to-head clinical trials reveal that comfrey extract ointment exhibits a statistically significant superiority in pain reduction over diclofenac gel in acute ankle sprains, challenging the assumption that NSAID gels represent the definitive topical analgesic benchmark [2]. Third, the presence of pyrrolizidine alkaloids (PAs) such as symphytine oxide necessitates rigorous, batch-specific toxicological control; crude extracts demonstrate potentiated toxicity compared to isolated PAs, meaning that only analytically defined, PA-reduced or PA-monographed comfrey preparations align with EMA safety directives for external use [3]. Consequently, interchangeability without verified standardization and clinical validation is pharmacologically and toxicologically unsound.

Reported anti-irritant and wound-healing endpoint effects of the whole extract are not matched by pure allantoin alone.
Diclofenac gel and other NSAID gels do not provide the same phytochemical profile; reported endpoint differences may not transfer directly to all musculoskeletal models.
Crude, non-standardized comfrey powder carries potentiated pyrrolizidine alkaloid toxicity; batch-specific PA control is essential for topical research safety review.

Comfrey Extract: Quantitative Efficacy Evidence


Ankle Sprain Pain Relief vs. Diclofenac

In a randomized, observer-blind, multicenter trial (CODEC_2004) involving 164 patients with acute unilateral ankle sprains, comfrey root extract ointment (Kytta-Salbe f) demonstrated superiority over diclofenac gel (1.16 g diclofenac diethylamine salt) in reducing pain as measured by the area under the curve (AUC) of tenderness reaction [1]. The primary outcome analysis revealed a clinically and statistically significant advantage for comfrey extract.

Pain reduction vs. diclofenac
Head-to-head
AUC difference +61.1 h×N/cm² (95% CI 19.08–103.09) favoring comfrey
Supports endpoint comparison in acute soft tissue injury research
RCT, n=164, 7-day tonometric assessment
Phytomedicine Topical Analgesic Musculoskeletal Pain Ankle Sprain

Skin Anti-Irritant Superiority vs. Allantoin

A comparative study evaluated the anti-irritant potential of pharmaceutical preparations containing pure allantoin (PA) versus aqueous comfrey root extract (AECR) standardized to allantoin content on artificially irritated human skin. The results demonstrated that AECR formulations provided superior recovery of skin barrier function and reduced erythema compared to PA alone, indicating that the clinical activity of comfrey cannot be fully attributed to allantoin but likely involves synergistic interactions among multiple phytoconstituents [1].

Anti-irritant vs. allantoin
Head-to-head
AECR formulations better skin barrier recovery (erythema, TEWL) than pure allantoin in human irritation model
Supports matrix-dependent anti-irritant endpoint in skin irritation research
Healthy volunteers; 3 and 7 days post-application
Dermatology Skin Irritation Wound Healing Phytotherapy

Toxic Potentiation: Crude vs. Purified Alkaloids

A comparative in vivo toxicology study in chicks assessed the relative toxicity of a reduced, crude comfrey alkaloid extract against purified lycopsamine and intermedine, the major pyrrolizidine alkaloids in S. officinale. The crude comfrey extract elicited more severe clinical poisoning signs, serum biochemistry abnormalities, and histopathological liver damage than equimolar doses of the isolated alkaloids, suggesting a greater-than-additive toxic effect from the natural alkaloid matrix [1]. This finding underscores that safety assessments based solely on isolated PA content may underestimate the actual toxicological risk of crude comfrey preparations.

Toxicity: crude vs. purified PAs
Reported
Crude comfrey alkaloid extract more toxic than equimolar lycopsamine and intermedine in chick model
Mandates batch-specific PA control; toxicity not predictable from isolated alkaloid levels
In vivo chick model; 10-day oral exposure
Toxicology Pyrrolizidine Alkaloids Hepatotoxicity Safety Assessment

Wound Healing Acceleration vs. Placebo

A randomized, controlled, double-blind study evaluated the wound-healing efficacy of a Symphytum herb extract cream in patients with abrasions. The verum group exhibited a highly significantly faster initial reduction in wound size compared to placebo, with a daily reduction rate of 49% ± 19% versus 29% ± 13% in the placebo group (p < 5×10⁻²¹) after 2-3 days of application [1]. This quantitative acceleration of re-epithelialization establishes comfrey as a clinically meaningful adjunct for wound management.

Wound size reduction vs. placebo
Head-to-head
Verum: 49% ± 19% daily reduction vs. Placebo: 29% ± 13%; p < 5×10⁻²¹
Supports epithelial closure acceleration in abrasion research models
Double-blind RCT; 2-3 days assessment
Wound Healing Dermatology Abrasion Clinical Trial

Pain Relief in Ankle Sprain vs. Placebo

In a placebo-controlled arm of a comfrey extract clinical program, the reduction in tenderness to pressure was quantified using a calibrated caliper. After a treatment period of 7 days, the comfrey extract group showed a reduction in tenderness of 2.44 kp/cm² compared to only 0.95 kp/cm² in the placebo group, representing a 157% greater reduction in pain sensitivity [1]. This robust placebo-adjusted effect size validates comfrey's analgesic activity beyond mere placebo response.

Tenderness reduction vs. placebo
Head-to-head
Comfrey: 2.44 kp/cm² reduction; Placebo: 0.95 kp/cm²; 157% greater reduction
Supports pain sensitivity endpoint in ankle sprain models
7-day treatment; calibrated caliper
Musculoskeletal Pain Topical Analgesic Placebo-Controlled Trial Ankle Sprain

Cell Proliferation: Fibroblast & Epithelial vs. Allantoin

In vitro assays using the MTT test compared the effects of pure allantoin (PA) and aqueous comfrey root extract (AECR) on the proliferation of fibroblastic (L929) and epithelial (MDCK) cell lines. While pure allantoin showed mild inhibitory effects on both cell lines at concentrations of 40 and 100 µg/ml, AECR at concentrations >40 µg/ml demonstrated a significantly stimulatory effect on L929 fibroblast proliferation but remained inhibitory for MDCK epithelial cells [1]. This divergent cell-type-specific activity profile suggests that comfrey extract exerts a more complex and potentially beneficial modulation of tissue regeneration than allantoin alone.

Cell proliferation vs. allantoin
Head-to-head
AECR stimulated L929 fibroblasts (>40 µg/ml); allantoin inhibited both L929 and MDCK
Cell-type-specific proliferation endpoint for tissue regeneration studies
MTT assay; L929 and MDCK cell lines
Cell Proliferation Fibroblast Epithelial In Vitro Pharmacology

Comfrey Extract: Musculoskeletal & Dermatology Applications


Acute Ankle Sprain: Alternative to NSAID Gels

Based on direct head-to-head clinical evidence demonstrating a 61.1 h×N/cm² greater reduction in pain AUC compared to diclofenac gel [1], procurement of standardized comfrey extract ointment is indicated for acute musculoskeletal injuries where rapid pain relief and swelling reduction are desired without the use of topical NSAIDs. This scenario leverages the product's proven superiority over a widely used chemical-synthetic comparator.

Abrasion & Wound Healing vs. Placebo

In dermatological and wound care settings, comfrey herb extract cream is positioned for use on abrasions and superficial wounds, where placebo-controlled trials have demonstrated a 49% ± 19% daily reduction in wound size versus 29% ± 13% for placebo (p < 5×10⁻²¹) [2]. This scenario capitalizes on the product's validated acceleration of epithelial closure, differentiating it from inert moisturizers or non-standardized botanical preparations.

Knee Osteoarthritis Pain: Topical Efficacy

Double-blind, randomized, placebo-controlled trials have established the efficacy of comfrey root extract ointment in reducing pain and improving function in patients with painful osteoarthritis of the knee [3]. Procurement for this indication is supported by clinical trial data specific to chronic joint degeneration, extending the product's utility beyond acute injury to chronic inflammatory and degenerative musculoskeletal conditions.

PA-Reduced Topical Products: EMA Compliance

Given the documented potentiated toxicity of crude comfrey alkaloid extracts compared to isolated pyrrolizidine alkaloids [4], only comfrey materials that have undergone rigorous analytical reduction or monitoring of PA content should be procured for topical product development. This scenario applies to manufacturers requiring EMA-compliant raw materials for short-term (max 10 days) external use on intact skin, ensuring both efficacy and regulatory safety.

Application
Selection Property
Validation Focus
Acute ankle sprain research (NSAID comparator model)
Standardized extract vs. diclofenac comparator
Pain endpoint response and AUC difference
Abrasion wound healing research
Epithelial closure acceleration
Wound size reduction rate endpoints
Knee osteoarthritis research
Chronic joint pain model
Pain and functional improvement endpoints
Topical formulation research with PA control
Pyrrolizidine alkaloid batch monitoring
Review of PA levels against EMA topical use guidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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